2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(18-5-1-2-6-18)9-12-8-14(22-17-12)11-3-4-13-15(7-11)21-10-20-13/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYSFAXVNHGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole, isoxazole, and pyrrolidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanone Carbonyl
The ethanone carbonyl group undergoes nucleophilic addition or substitution reactions. This site is susceptible to attack by Grignard reagents, organolithium compounds, or amines, forming secondary or tertiary alcohols, ketones, or imines.
Mechanistic Insights :
-
Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.
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Reductive amination involves imine formation followed by borohydride reduction .
Isoxazole Ring Reactivity
The isoxazole ring participates in electrophilic substitutions and cycloadditions due to its electron-deficient nature.
Key Observations :
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Bromination occurs preferentially at the 4-position of the isoxazole ring due to directing effects of the nitrogen .
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Acidic hydrolysis cleaves the isoxazole ring to yield β-ketoamide products .
Benzo[d] dioxole Functionalization
The benzo[d] dioxole group undergoes electrophilic substitution and oxidative cleavage reactions.
Structural Impact :
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Nitration at the 5-position is favored due to electron-donating effects of the dioxole oxygen atoms .
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BBr₃ selectively cleaves methylene bridges in the dioxole ring without affecting the isoxazole .
Pyrrolidine Ring Modifications
The pyrrolidine group participates in alkylation, oxidation, and ring-opening reactions.
Reaction Specificity :
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N-Alkylation occurs regioselectively at the pyrrolidine nitrogen due to steric accessibility .
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mCPBA oxidizes the pyrrolidine to an N-oxide without side reactions .
Stability Under Acidic/Basic Conditions
The compound exhibits differential stability:
Critical Notes :
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Acidic conditions destabilize the isoxazole ring but leave the pyrrolidine intact .
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Base-mediated hydrolysis targets the ethanone group, forming a carboxylic acid.
Catalytic Reactions
Palladium- and copper-catalyzed reactions enable cross-coupling and cyclization:
Catalytic Efficiency :
Scientific Research Applications
Research indicates that this compound possesses diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of the benzo[d][1,3]dioxole and isoxazole moieties is believed to enhance its interaction with various biological targets.
Anticancer Research
Studies have shown that derivatives of isoxazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone have demonstrated effectiveness against various cancer cell lines in vitro.
Antimicrobial Activity
The compound's structural features suggest potential efficacy against bacterial and fungal infections. Preliminary studies indicate that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized several derivatives of isoxazole compounds and tested their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting a potential for development into anticancer agents .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of isoxazole derivatives revealed that certain compounds showed promising activity against resistant strains of bacteria. The study highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the isoxazole ring can form hydrogen bonds or coordinate with metal ions. The pyrrolidine group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352524-70-9)
- Molecular Formula: C₁₄H₁₁NO₅ (vs. C₁₇H₁₆N₂O₄ for the target compound).
- Key Differences: Replaces the pyrrolidinyl ethanone group with a cyclopropanecarboxylic acid. The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the pyrrolidine moiety.
- Functional Impact : Likely shifts bioactivity from antibacterial (as seen in pyrrolidine analogs) to anti-inflammatory or enzyme inhibition roles due to the acidic group .
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone (6c)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f)
- Molecular Formula : C₂₁H₂₈N₄O₄.
- Key Differences: Substitutes pyrrolidine with pyrrolidin-2-one (a lactam), introducing a rigid, planar ketone.
- Synthetic Notes: IR data (1681 cm⁻¹ for ketone C=O) confirm structural integrity, a method applicable to the target compound’s characterization .
Structural and Functional Analysis Table
Biological Activity
The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyrrolidine group. These structural components contribute to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | Not widely available |
| Structural Features | Benzo[d][1,3]dioxole, isoxazole, pyrrolidine |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The mechanisms through which these activities are mediated involve interactions with specific biological targets such as enzymes and receptors.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Case Study: A study examining similar compounds found that derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the isoxazole ring is often associated with enhanced biological activity against bacterial strains.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways that control cell proliferation and apoptosis.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the benzo[d][1,3]dioxole ring.
- Construction of the isoxazole moiety.
- Introduction of the pyrrolidine group through acylation reactions.
This synthetic route can be optimized for industrial production using advanced techniques like continuous flow reactors to improve yield and purity .
Q & A
Q. What are the recommended synthetic routes for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated ketones and hydrazine derivatives. For example, refluxing a mixture of the ketone precursor (e.g., 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carbaldehyde) with pyrrolidine in ethanol or acetic acid under nitrogen can yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid), reaction time (4–8 hours), and stoichiometric ratios of reagents. Catalytic amounts of bases like piperidine may enhance cyclization efficiency. Post-synthesis, recrystallization from ethanol or DMF-EtOH (1:1) mixtures improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the isoxazole and pyrrolidine moieties. Key signals include aromatic protons (δ 5.93 ppm for OCH₂O in benzodioxole) and pyrrolidine N-CH₂ groups (δ 2.93–3.54 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 480.28 vs. calculated 480.20 for a related compound) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-water gradient) assesses purity, with retention time matching standards .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticonvulsant potential based on structural analogs?
Methodological Answer:
- In Vivo Models : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Administer the compound intraperitoneally at 30–100 mg/kg and monitor seizure latency/reduction .
- Mechanistic Studies : Pair behavioral assays with ex vivo brain homogenate analysis (e.g., GABA receptor binding assays or sodium channel modulation) to identify molecular targets .
- Control Compounds : Compare efficacy to known anticonvulsants (e.g., valproate) and structurally similar pyrazoline derivatives .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Unexpected NMR Peaks : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or tautomers. For example, pyrazoline ring protons may show splitting due to restricted rotation .
- Impurity Identification : Combine preparative TLC with LC-MS to isolate and characterize byproducts (e.g., unreacted hydrazine intermediates) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMF-EtOH and analyzing unit cell parameters .
Q. How can computational methods predict pharmacokinetic properties, and how are they validated?
Methodological Answer:
- In Silico Tools : Use SwissADME or Molinspiration to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For instance, the benzodioxole group may enhance BBB penetration .
- Validation : Compare predictions with in vitro assays (e.g., Caco-2 cell permeability) and in vivo pharmacokinetic studies (plasma half-life, bioavailability) .
Q. What experimental designs assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Analyze crystallinity changes via XRD and moisture uptake via TGA .
Q. How can researchers address low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
